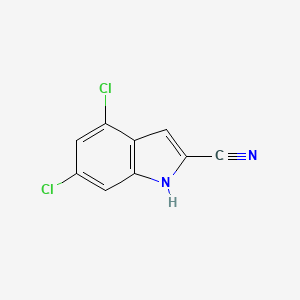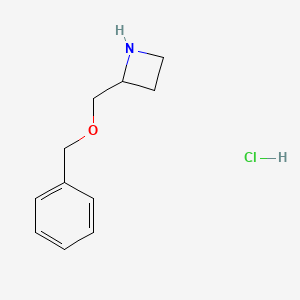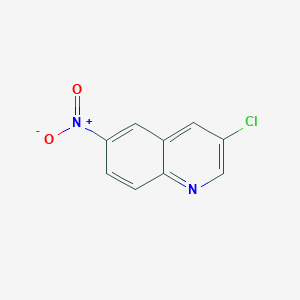
(2-Chloro-4-isobutylpyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-4-isobutylpyrimidin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a chlorine atom and an isobutyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-isobutylpyrimidin-5-yl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile approach for the synthesis of this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized to ensure high yields and purity of the final product. Key factors in industrial production include the selection of appropriate catalysts, solvents, and reaction conditions to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Chloro-4-isobutylpyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
(2-Chloro-4-isobutylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components
Mécanisme D'action
The mechanism of action of (2-Chloro-4-isobutylpyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes that contain active site serine or threonine residues. This interaction can modulate the activity of the target enzyme, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- (3-Chloro-5-pyridyl)boronic acid
- (5-Chloropyridin-3-yl)boronic acid
- (3-Chloropyridin-5-yl)boronic acid
Comparison: While (2-Chloro-4-isobutylpyrimidin-5-yl)boronic acid shares structural similarities with other boronic acids, its unique substitution pattern on the pyrimidine ring imparts distinct chemical properties. The presence of the isobutyl group enhances its lipophilicity, potentially improving its interaction with hydrophobic targets. Additionally, the chlorine atom provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C8H12BClN2O2 |
|---|---|
Poids moléculaire |
214.46 g/mol |
Nom IUPAC |
[2-chloro-4-(2-methylpropyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C8H12BClN2O2/c1-5(2)3-7-6(9(13)14)4-11-8(10)12-7/h4-5,13-14H,3H2,1-2H3 |
Clé InChI |
BYJXQCGLFAFCAL-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(N=C1CC(C)C)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11891661.png)
![6,8-Dichloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11891665.png)



![5H-Indeno[1,2-b]pyridine-5-carboxylic acid](/img/structure/B11891689.png)



![3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine](/img/structure/B11891720.png)

![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B11891737.png)

